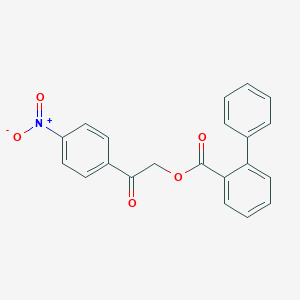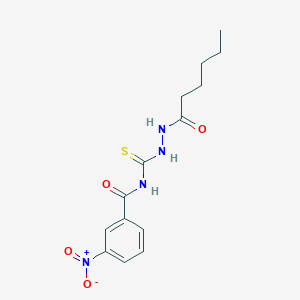
2-(4-NITROPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that features a nitrophenyl group, a biphenyl group, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-{4-nitrophenyl}-2-oxoethyl alcohol with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The biphenyl group can be oxidized to form biphenyl derivatives with additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 2-{4-Aminophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
Substitution: [1,1’-Biphenyl]-2-carboxylic acid and 2-{4-nitrophenyl}-2-oxoethyl alcohol
Oxidation: Biphenyl derivatives with additional functional groups
Aplicaciones Científicas De Investigación
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a photolabile protecting group in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled release under specific conditions.
Mecanismo De Acción
The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its ability to undergo photolysis, releasing the active components under light exposure. The nitrophenyl group acts as a photolabile protecting group, which can be cleaved upon irradiation with UV light, leading to the release of the active biphenyl carboxylate moiety. This property makes it useful in applications requiring controlled release of active compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-{4-nitrophenyl}-2-oxoethyl) [1,1’-biphenyl]-2,2’-dicarboxylate
- 2-{4-Nitrophenyl}-2-oxoethyl 8-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness
2-{4-Nitrophenyl}-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups, which impart distinct photolabile properties. This makes it particularly useful in applications requiring precise control over the release of active compounds, such as in drug delivery systems and photochemical studies .
Propiedades
Fórmula molecular |
C21H15NO5 |
|---|---|
Peso molecular |
361.3g/mol |
Nombre IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(16-10-12-17(13-11-16)22(25)26)14-27-21(24)19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-13H,14H2 |
Clave InChI |
NLVOTPVDVGQPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[N'-(2-Hydroxy-benzoyl)-hydrazinocarbothioyl]-3-nitro-benzamide](/img/structure/B410679.png)
![2-nitro-N-[(2-pentanoylhydrazino)carbothioyl]benzamide](/img/structure/B410680.png)
![N-[(hexanoylamino)carbamothioyl]-2-nitrobenzamide](/img/structure/B410681.png)
![N-{[2-(4-butoxybenzoyl)hydrazino]carbothioyl}-3-nitrobenzamide](/img/structure/B410682.png)
![2-nitro-N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410684.png)
![N-[(2-benzoylhydrazino)carbothioyl]-2-nitrobenzamide](/img/structure/B410686.png)
![N-[[(4-bromobenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410687.png)
![N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410689.png)
![N-[[(4-butoxybenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410693.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410694.png)
![N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410696.png)
![2-nitro-N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B410698.png)
![N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}-2,2-diphenylacetamide](/img/structure/B410700.png)
